molecular formula C16H19Cl2N3O B500371 N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957507-12-9

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B500371
CAS No.: 957507-12-9
M. Wt: 340.2g/mol
InChI Key: UPEBCMZPPDSZNH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic carboxamide derivative featuring a butanamide linker connecting a 3,5-dichlorophenyl group and a 3,4,5-trimethylpyrazole moiety.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c1-9(21-12(4)10(2)11(3)20-21)5-16(22)19-15-7-13(17)6-14(18)8-15/h6-9H,5H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEBCMZPPDSZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a nucleophile.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has the following chemical characteristics:

  • Molecular Formula : C13H15Cl2N3O
  • Molecular Weight : 296.18 g/mol
  • CAS Number : 957507-12-9

The compound features a pyrazole moiety which is known for its biological activity, particularly in the inhibition of various enzymes.

Anti-inflammatory Activity

Research indicates that compounds with pyrazole derivatives exhibit anti-inflammatory properties. In particular, this compound has shown promise in reducing inflammatory markers in vitro and in vivo. Studies have demonstrated its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .

Anticancer Potential

The compound has been evaluated for its anticancer activities. In studies focusing on various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Neurological Applications

Given the structural similarity to other neuroactive compounds, this compound has been investigated for potential neuroprotective effects. It may act as a modulator of neuroinflammatory responses and has been suggested as a candidate for treating neurodegenerative disorders .

Case Studies

StudyFindingsReference
Anti-inflammatory EffectsDemonstrated significant reduction in TNF-α and IL-6 levels in animal models
Cancer Cell Line TestingInduced apoptosis in breast cancer cell lines with IC50 values indicating strong potency
Neuroprotective PotentialShowed promise in reducing neuroinflammation in rodent models of Alzheimer’s disease

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide and related compounds:

Compound Name Molecular Formula Substituents Use/Activity Key Properties
This compound (Target) Likely C₁₄H₁₅Cl₂N₃O 3,5-dichlorophenyl; 3,4,5-trimethylpyrazole Inferred agrochemical research Enhanced steric bulk from trimethylpyrazole; potential stability/activity modifier
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide C₁₈H₁₇Cl₂N₅O₃S 3,4-dichlorophenyl; pyridinesulfonamide; 3,4,5-trimethylpyrazole Not specified Higher molecular weight (455.3 g/mol); IR/NMR data confirm sulfonamide linkage
Napropamide C₁₇H₂₀NO₂ N-phenyl; 2-(2-naphthyloxy)propionamide Herbicide Commercial herbicide with naphthyloxy group enhancing lipid solubility
Iprodione Metabolite Isomer C₁₃H₁₃Cl₂N₃O₃ 3,5-dichlorophenyl; imidazolidinecarboxamide Fungicide metabolite Imidazolidine ring introduces conformational rigidity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-methyl-2-pyridinyl)butanamide C₁₅H₂₀N₄O 4-methylpyridinyl; 3,5-dimethylpyrazole Research compound Reduced methyl groups on pyrazole; pyridine may alter binding affinity

Key Findings

  • Dichlorophenyl Position : The 3,5-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl in sulfonamide analogs . This positional difference may influence electronic effects and receptor interactions, as meta-substitution often enhances steric accessibility compared to ortho/para positions.
  • Pyrazole Substituents : The 3,4,5-trimethylpyrazole in the target compound provides greater steric bulk and hydrophobicity compared to 3,5-dimethylpyrazole derivatives (e.g., C₁₅H₂₀N₄O in ) . This could enhance metabolic stability or target binding in agrochemical applications.
  • Linker and Functional Groups: The butanamide linker in the target compound differs from sulfonamide () or propionamide () backbones.

Biological Activity

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A 3,5-dichlorophenyl group that enhances lipophilicity and potential receptor interactions.
  • A 3-(3,4,5-trimethyl-1H-pyrazol-1-yl) moiety which may contribute to its biological efficacy.

The molecular formula is C15H18Cl2N4OC_{15}H_{18}Cl_2N_4O with a molecular weight of approximately 335.24 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, studies focusing on related pyrazole derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The presence of electron-withdrawing groups in the structure is critical for enhancing antibacterial activity .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Analogues of pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell survival .

Case Studies

  • Antibacterial Efficacy : A study examining the effects of similar compounds on MRSA demonstrated that modifications in the aryl rings significantly influenced antibacterial potency. The presence of halogen substituents was found to enhance activity against resistant strains .
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that certain pyrazole derivatives induced cytotoxic effects at micromolar concentrations. The study highlighted the role of the pyrazole ring in mediating these effects through reactive oxygen species (ROS) generation and mitochondrial disruption .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA; structure-dependent efficacy
AnticancerInduces apoptosis in cancer cell lines
CytotoxicitySignificant cytotoxic effects at low concentrations

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